BenchChemオンラインストアへようこそ!

Sapintoxin A

PKC Activation Tumor Promotion Signal Transduction

Choose Sapintoxin A for your PKC research when tumor promotion must be excluded. Unlike TPA, SAP A activates PKC (Ka 76 nM) without promoting tumors in standard mouse skin models (up to 20 nmol). It uniquely fails to activate PKC-δ at concentrations up to 1000 ng/ml, providing functional selectivity unavailable with broad-spectrum activators. With a Ki of 8 nM for EGF binding inhibition—twice the potency of DOPP—it delivers clear signal separation. Essential for dissecting PKC-dependent pathways from tumor-promotion mechanisms.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
CAS No. 79083-69-5
Cat. No. B1681441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapintoxin A
CAS79083-69-5
Synonyms12-O-(N-methylaminobenzoyl)-13-O-acetyl-4-deoxyphorbol
sapintoxin A
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC
InChIInChI=1S/C30H37NO7/c1-15-11-21-20(24(15)34)12-18(14-32)13-22-25-28(4,5)30(25,38-17(3)33)26(16(2)29(21,22)36)37-27(35)19-9-7-8-10-23(19)31-6/h7-11,13,16,20-22,25-26,31-32,36H,12,14H2,1-6H3/t16-,20+,21-,22+,25-,26-,29+,30-/m1/s1
InChIKeyKBSBUGUKMIUBEE-WQYXQGCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sapintoxin A CAS 79083-69-5: Potent PKC Activator with Non-Tumor-Promoting Profile


Sapintoxin A (SAP A, CAS 79083-69-5) is a naturally occurring, fluorescent phorbol ester isolated from the unripe fruits of Sapium indicum [1]. It acts as a potent activator of protein kinase C (PKC), binding to the phorbol ester receptor with an activation constant (Ka) of 76 nM [2]. Unlike many other phorbol esters, such as the standard promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), Sapintoxin A is neither a complete nor a second-stage tumor promoter in traditional mouse skin models [3]. Its unique combination of strong PKC activation and lack of tumor-promoting activity makes it a valuable tool for dissecting PKC-mediated signaling pathways.

Why Sapintoxin A (CAS 79083-69-5) Cannot Be Replaced by Standard PKC Activators


Generic substitution of PKC activators is problematic because their biological outcomes, particularly tumor-promoting potential, vary dramatically despite similar in vitro PKC activation. For instance, TPA is a potent complete tumor promoter, while compounds like DOPPA activate only a subset of PKC isotypes [1]. Sapintoxin A is unique among potent PKC activators in its well-documented, reproducible inability to promote tumors in standard two-stage carcinogenesis models [2]. Furthermore, it exhibits a distinct pattern of PKC isotype activation, failing to activate PKC-δ even at high concentrations (1000 ng/ml) [1]. This functional divergence is critical for experimental design; using a different activator can lead to confounding biological responses, invalidating studies aimed at dissecting PKC-dependent vs. tumor-promotion-related pathways. The quantitative evidence below establishes Sapintoxin A's specific, non-interchangeable profile.

Sapintoxin A Quantitative Differentiation vs. Analogs: Evidence-Based Selection Guide


Sapintoxin A vs. TPA: Potent PKC Activation Without Tumor Promotion

Sapintoxin A (SAP A) potently activates PKC (Ka = 76 nM) but, in direct contrast to 12-O-tetradecanoylphorbol-13-acetate (TPA), it completely lacks tumor-promoting activity in the standard two-stage mouse skin carcinogenesis model. In an 18-week protocol using CD-1 mice initiated with DMBA, SAP A at doses up to 20 nmol per application was neither a complete nor a second-stage promoter [1]. TPA, in contrast, is a potent complete promoter in this same model [1].

PKC Activation Tumor Promotion Signal Transduction

Sapintoxin A vs. DOPPA: Selective Non-Activation of PKC-δ Isoform

A direct comparative study of multiple phorbol esters demonstrated that Sapintoxin A (SAPA) fails to activate PKC-δ at concentrations up to 1000 ng/ml, while DOPPA (12-deoxyphorbol-13-phenylacetate-20-acetate) is reported to only activate PKC-β1 under similar conditions [1]. This isoform selectivity is a key differentiating feature. The study used purified PKC isotypes α, β1, γ, δ, and ε, and measured activation in vitro [1].

Isoform Selectivity PKC Signaling Kinase Activation

Sapintoxin A vs. DOPP: Higher Potency in PKC Substrate Phosphorylation

In a head-to-head comparison in Swiss 3T3 cells, Sapintoxin A (SAP A) was more potent than the non-promoting analog 12-deoxyphorbol-13-phenylacetate (DOPP) in stimulating phosphorylation of the endogenous 80K PKC substrate protein. The half-maximal effective concentration (Ka) for phosphorylation was 20 nM for SAP A, compared to 45 nM for DOPP [1]. For reference, the complete promoter phorbol 12,13-dibutyrate (PDB) had a Ka of 37 nM in the same assay [1].

Phosphorylation PKC Substrate Signal Transduction

Sapintoxin A vs. DOPP: More Potent Inhibition of EGF Receptor Binding

In the same Swiss 3T3 cell model, Sapintoxin A (SAP A) was more potent than DOPP at inhibiting binding of [125I]epidermal growth factor (EGF) to its receptor. The half-maximal inhibitory concentration (Ki) was 8 nM for SAP A, compared to 16 nM for DOPP [1]. This provides a second, independent quantitative metric of its superior potency relative to this key comparator.

EGF Binding Receptor Inhibition Signal Transduction

Sapintoxin A vs. TPA and DOPPA: Differential Protein Phosphorylation Pattern

A study in GH3 rat pituitary tumor cells demonstrated that while several phorbol esters (including SAP A, TPA, and DOPPA) all stimulated phosphorylation of a cytosolic 80 kDa protein (a common PKC substrate), only TPA and the non-tumor promoting SAP A additionally stimulated phosphorylation of a distinct 130 kDa membrane protein [1]. DOPPA did not induce phosphorylation of this 130 kDa protein [1]. This indicates that SAP A triggers a unique phosphorylation cascade that is partially overlapping with, but distinct from, other PKC activators.

Protein Phosphorylation PKC Signaling Cellular Response

Optimized Use Cases for Sapintoxin A (CAS 79083-69-5) Based on Quantitative Evidence


Dissecting PKC-Dependent vs. Tumor-Promotion Pathways

Sapintoxin A is the gold-standard negative control for tumor promotion in experiments using a potent PKC activator. When paired with TPA, it allows researchers to differentiate between cellular responses that are solely dependent on PKC activation from those that are specifically linked to tumor-promoting activity [1]. This is based on its demonstrated lack of tumor-promoting activity (up to 20 nmol) in standard mouse skin models, despite potently activating PKC [2].

Selective Activation of PKC Without Engaging PKC-δ Signaling

For studies focusing on PKC isotypes α, β, γ, or ε, where activation of PKC-δ would confound results, Sapintoxin A is an ideal activator. Its proven inability to activate PKC-δ at concentrations up to 1000 ng/ml provides a unique level of functional selectivity [3]. This contrasts with broad-spectrum activators like TPA and allows for more precise interrogation of specific PKC isotype functions.

High-Potency Non-Promoting Control for Mitogenic Assays

In studies of cell proliferation and mitogenesis, Sapintoxin A serves as a highly potent, non-tumor-promoting control. Its Ka for stimulating PKC substrate phosphorylation (20 nM) is significantly lower than that of other non-promoting analogs like DOPP (45 nM) [4]. This allows for robust PKC activation at lower concentrations, minimizing potential artifacts from high compound concentrations.

Investigating PKC-Mediated EGF Receptor Transmodulation

Sapintoxin A is a superior tool for studying PKC-mediated inhibition of EGF binding, a key event in growth factor receptor cross-talk. With a Ki of 8 nM for inhibiting [125I]EGF binding, it is twice as potent as DOPP (Ki 16 nM) in this assay [5]. This high potency enables clearer separation of specific PKC-mediated effects from background noise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sapintoxin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.